N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine
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Overview
Description
N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine is a chemical compound with the molecular formula C11H15F3N2 It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine typically involves the reaction of N1-methyl-ethane-1,2-diamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: The major products may include oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the compound, potentially leading to the removal of the trifluoromethyl group.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-Methyl-N1-(3,5-bis(trifluoromethyl)benzyl)ethane-1,2-diamine
- N1-Methyl-N1-(4-(trifluoromethyl)benzyl)ethane-1,2-diamine
- N1-Methyl-N1-(2-(trifluoromethyl)benzyl)ethane-1,2-diamine
Uniqueness
N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
N'-methyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(6-5-15)8-9-3-2-4-10(7-9)11(12,13)14/h2-4,7H,5-6,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPHPPZVUCPTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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